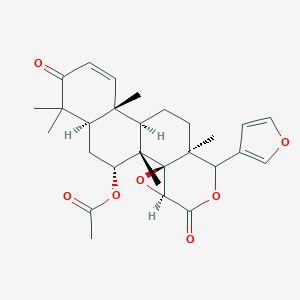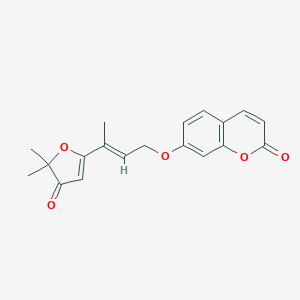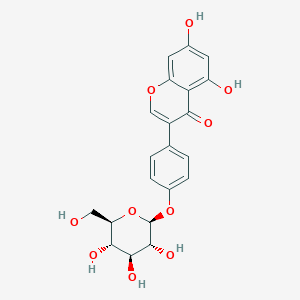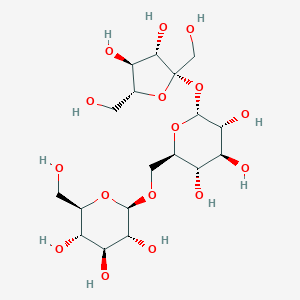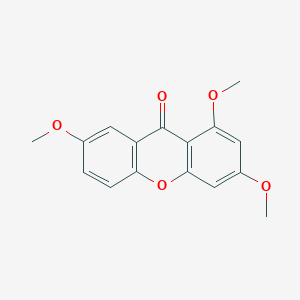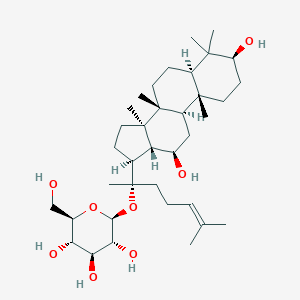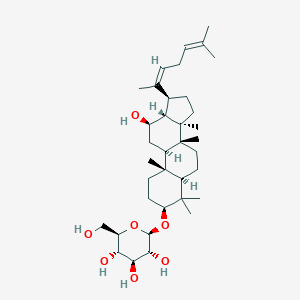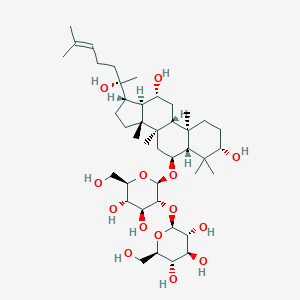
Ginsenoside Rf
Overview
Description
Panaxoside Rf, also known as Ginsenoside Rf, is a saponin compound found in trace amounts within the roots of Panax ginseng. This compound is part of the ginsenoside family, which are steroid-like molecules with various sugar moieties attached. Panaxoside Rf is known for its ability to inhibit calcium channels, particularly N-type calcium channels, and has been studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties .
Mechanism of Action
Mode of Action
Ginsenoside Rf exerts its functions via interactions with its targets. For instance, it can reversibly occupy a certain percentage of the steroidal receptor at low affinity to counter the steroidal effects when they co-exist with a large amount of intrinsic ligand . In addition to GR, this compound acts through ER and elicits cross-talking with insulin-like growth factor-1 receptor (IGF-IR) in neuronal cells . The effects of this compound on cardiac myocytes are related to ER alpha isoform, androgen receptor, and progesterone receptor .
Biochemical Pathways
This compound is involved in various biochemical pathways. It has been shown to regulate ROS-mediated PI3K/AKT/mTOR, which is involved in the apoptosis pathway and associated with the downregulation of Bcl-2 and upregulation of Caspase-3, Caspase-7, Cleaved PARP, and Bax in tumor cells . This compound also blocks TLR4 interaction with LPS .
Pharmacokinetics
The pharmacokinetics of ginsenosides, including this compound, have been studied extensively. The absorption of ginsenosides is fast in the gastrointestinal tract . Ginsenosides may be metabolized mainly into other compounds by intestinal microflora before absorption into the blood . Ginsenosides are quickly cleared from the body . The low bioavailability of ginsenoside is one of the major hurdles that needs to be overcome to advance its use in clinical settings .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to inhibit triglyceride accumulation, subsequently promoting enhanced fatty acid oxidation, as evidenced by the conversion of radiolabeled 3H-fatty acids into 3H-H2O with mitochondrial activation . This compound also alleviates the attenuation of browning in lipopolysaccharide (LPS)-treated beige adipocytes and primary brown adipocytes by recovering uncoupling protein 1 (UCP1) and the oxygen consumption rate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the raw ginseng is chemically unstable at room temperature and hence processed into red ginseng, which exhibits a higher biological efficacy when compared to white ginseng . Moreover, this compound enhances exercise endurance in mice, which may be mediated by myoblast differentiation and enhanced mitochondrial biogenesis through AMPK and p38 MAPK signaling pathways . This suggests that it increases energy production to satisfy additional needs of exercising muscle cells .
Biochemical Analysis
Biochemical Properties
Each ginsenoside, including Ginsenoside Rf, shows different medical activity and metabolic pathway . Ginsenosides are triterpene saponins, composed of a dammarane skeleton with various sugar moieties attached to the C-3 and C-20 positions . The biochemical properties of this compound allow it to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with steroidal receptors . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Panaxoside Rf involves complex organic reactions due to its intricate structure. Typically, the synthesis starts with the extraction of ginsenosides from Panax ginseng roots, followed by purification processes such as chromatography. The synthetic route may involve glycosylation reactions where sugar moieties are attached to the aglycone part of the molecule under specific conditions, often using catalysts and protecting groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production of Panaxoside Rf primarily relies on the extraction from natural sources rather than total synthesis due to the complexity and cost-effectiveness. The process involves harvesting Panax ginseng roots, followed by extraction using solvents like ethanol or methanol. The extract is then subjected to various purification steps, including column chromatography and crystallization, to isolate Panaxoside Rf in its pure form .
Chemical Reactions Analysis
Types of Reactions
Panaxoside Rf undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the double bonds or carbonyl groups within the structure.
Substitution: Various substitution reactions can occur, particularly involving the sugar moieties attached to the steroid nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various acids or bases for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated forms of the compound. Substitution reactions can result in different glycoside derivatives depending on the substituents introduced .
Scientific Research Applications
Chemistry
In chemistry, Panaxoside Rf is used as a model compound to study glycosylation reactions and the behavior of saponins under various chemical conditions. Its unique structure makes it a valuable subject for synthetic and analytical studies .
Biology
Biologically, Panaxoside Rf has been studied for its effects on calcium channels in neurons. It has shown potential in modulating neuronal activity and has been investigated for its neuroprotective properties .
Medicine
In medicine, Panaxoside Rf is explored for its analgesic and anti-inflammatory effects. It has been tested in various pain models and has shown dose-dependent antinociceptive effects, making it a candidate for pain management therapies .
Industry
Industrially, Panaxoside Rf is used in the formulation of health supplements and functional foods due to its potential health benefits. It is also being researched for its role in enhancing the efficacy of other therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- Ginsenoside Rb1
- Ginsenoside Rg1
- Ginsenoside Re
Comparison
Compared to other ginsenosides like Ginsenoside Rb1 and Ginsenoside Rg1, Panaxoside Rf is unique in its specific inhibition of N-type calcium channels. While other ginsenosides also exhibit various biological activities, Panaxoside Rf’s ability to modulate calcium channels with high specificity sets it apart. Additionally, its analgesic properties are more pronounced compared to some other ginsenosides .
Properties
IUPAC Name |
2-[2-[[3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-37-34(32(50)30(48)25(19-44)55-37)56-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIOUZHBUYLDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ginsenoside Rf | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52286-58-5 | |
| Record name | Ginsenoside Rf | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 - 198 °C | |
| Record name | Ginsenoside Rf | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the molecular formula and weight of ginsenoside Rf?
A1: this compound has a molecular formula of C42H72O14 and a molecular weight of 777.00 g/mol.
Q2: What are the structural characteristics of this compound that contribute to its biological activity?
A2: this compound belongs to the protopanaxatriol family of ginsenosides, characterized by a specific sugar moiety attached to the dammarane skeleton. While the exact structure-activity relationship needs further investigation, this specific sugar moiety is likely responsible for its interaction with various molecular targets.
Q3: Does this compound interact with specific receptors or enzymes?
A3: Research suggests that this compound might interact with an unidentified G protein-coupled receptor linked to pertussis toxin-sensitive G proteins []. This interaction has been shown to inhibit high-threshold, voltage-dependent Ca2+ channels in rat sensory neurons []. Furthermore, this compound has been shown to activate GIRK channels through an unidentified G protein-coupled receptor in rat brain [].
Q4: What are the downstream effects of this compound binding to its molecular targets?
A4: this compound exhibits a diverse range of downstream effects depending on the cell type and specific molecular targets involved. Some notable downstream effects include:
- Inhibition of Ca2+ channels: This effect was observed in rat sensory neurons, where this compound inhibited N-type and other high-threshold Ca2+ channels [].
- Activation of GIRK channels: this compound activated GIRK channels in Xenopus laevis oocytes co-expressing size-fractionated rat brain mRNA and GIRK1/4 channel cRNAs [].
- Modulation of signaling pathways: Studies suggest this compound may influence AMPK and p38 MAPK signaling pathways, leading to enhanced mitochondrial biogenesis and myoblast differentiation in C2C12 myotubes and ICR mice []. It has also been implicated in modulating the AC/cAMP/PKA and NO/GC/cGMP/PKG signaling pathways, potentially contributing to its anti-melanogenic effects in B16F10 cells and zebrafish [].
Q5: What are the reported biological effects of this compound?
A5: this compound exhibits a variety of biological activities in vitro and in vivo, including:
- Anti-inflammatory effects: Studies demonstrate that this compound can reduce the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and nitric oxide, and suppress NF-κB activation in inflammatory bowel disease models [, ].
- Neuroprotective effects: this compound has been shown to protect neurons from amyloid-β-induced toxicity, reducing apoptosis, inflammation, and improving spatial learning and memory in an Alzheimer's disease mouse model [].
- Anti-cancer effects: Research indicates that this compound may inhibit the growth of various cancer cell lines, including human osteosarcoma cells and lung cancer cells, by inducing cell cycle arrest and apoptosis [, ].
- Pain relief: this compound has shown potential in alleviating neuropathic pain by reducing mechanical hypersensitivity, depression-like behavior, and inflammatory reactions in a rat model of chronic constriction injury [].
Q6: What are the potential therapeutic applications of this compound?
A6: Based on its diverse biological activities, this compound holds potential for therapeutic applications in:
- Inflammatory diseases: Such as inflammatory bowel disease, due to its ability to suppress inflammatory mediators and signaling pathways [, ].
- Neurodegenerative diseases: Like Alzheimer's disease, based on its neuroprotective properties and ability to reduce amyloid-β-induced neurotoxicity [].
- Cancer: As a potential anti-cancer agent due to its ability to inhibit cancer cell growth and induce apoptosis [, ].
- Pain management: Particularly for neuropathic pain, given its ability to alleviate mechanical hypersensitivity and reduce inflammation [].
Q7: What analytical methods are used to identify and quantify this compound?
A7: Several analytical techniques are employed for the identification and quantification of this compound, including:
- High-Performance Liquid Chromatography (HPLC): Often coupled with various detectors like Evaporative Light Scattering Detection (ELSD) [, , ] or Mass Spectrometry (MS) [, , ]. These methods provide high resolution and sensitivity for separating and quantifying this compound in complex mixtures.
- Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of LC with the detection specificity of MS, allowing for the unambiguous identification and quantification of this compound even in trace amounts [, ].
- Enzyme Immunoassay (EIA): This method utilizes specific antibodies to detect and quantify this compound, offering high sensitivity and specificity [, ].
Q8: How is the quality of this compound controlled and assured?
A8: Quality control and assurance of this compound involve meticulous monitoring throughout its production and application. Key aspects include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)

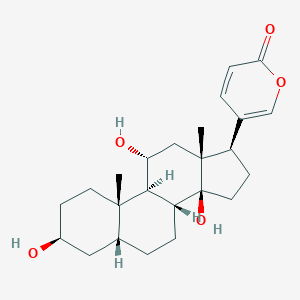
![methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B191286.png)
